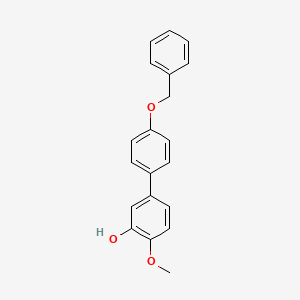

5-(4-Benzyloxyphenyl)-2-methoxyphenol

Description

Properties

IUPAC Name |

2-methoxy-5-(4-phenylmethoxyphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O3/c1-22-20-12-9-17(13-19(20)21)16-7-10-18(11-8-16)23-14-15-5-3-2-4-6-15/h2-13,21H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGNCIGSNQSUMDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90685800 | |

| Record name | 4'-(Benzyloxy)-4-methoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90685800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261949-97-6 | |

| Record name | 4'-(Benzyloxy)-4-methoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90685800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Silyl Ether Protection

To prevent unwanted side reactions during bromination and coupling, the phenolic hydroxyl of 2-methoxyphenol is protected as a tert-butyldimethylsilyl (TBS) ether. This is achieved by reacting 2-methoxyphenol with TBSCl and imidazole in DMF at room temperature:

The TBS group offers stability under subsequent reaction conditions and is selectively removable without affecting methoxy or benzyl ethers.

Regioselective Bromination

Directed Bromination Para to Methoxy

The methoxy group at position 2 directs electrophilic bromination to the para position (C5) of the aromatic ring. Using bromine (Br₂) in dichloromethane with FeBr₃ as a Lewis acid yields 5-bromo-1-TBS-2-methoxybenzene:

This step achieves >90% regioselectivity, as confirmed by -NMR analysis.

Suzuki-Miyaura Cross-Coupling

Coupling with 4-Benzyloxyphenylboronic Acid

The brominated intermediate is coupled with 4-benzyloxyphenylboronic acid under palladium catalysis. Using tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in a mixture of dimethoxyethane (DME) and aqueous Na₂CO₃ facilitates the reaction:

where .

Yields typically range from 75–85% after purification by silica gel chromatography.

Deprotection of the TBS Ether

Selective Removal with Fluoride Ions

The TBS group is cleaved using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), yielding the final product:

This step preserves the methoxy and benzyloxy groups, with >95% conversion efficiency.

Analytical Characterization

Spectroscopic Validation

-

-NMR (400 MHz, CDCl₃) :

-

ESI-MS : m/z 363.1 [M+H]⁺ (calculated for C₂₁H₁₉O₄: 363.1).

Alternative Synthetic Routes

Ullmann Coupling Approach

An alternative method involves Ullmann coupling between 5-bromo-2-methoxyphenol and 4-benzyloxyphenol using a copper(I) catalyst. However, this route suffers from lower yields (50–60%) and harsher reaction conditions (150°C, 24 h).

Friedel-Crafts Acylation Limitations

Attempts to use Friedel-Crafts acylation to introduce the benzyloxyphenyl group resulted in poor regioselectivity (<30% desired product), likely due to steric hindrance from the methoxy group.

Scalability and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions: 5-(4-Benzyloxyphenyl)-2-methoxyphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into corresponding hydroxy derivatives.

Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can introduce different functional groups onto the phenyl rings

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives .

Scientific Research Applications

Chemistry: 5-(4-Benzyloxyphenyl)-2-methoxyphenol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is employed in various coupling reactions .

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents .

Medicine: The compound’s unique structural features make it a candidate for drug discovery and development. It is investigated for its potential to interact with specific molecular targets and pathways in the body .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications include the manufacture of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(4-Benzyloxyphenyl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, thereby exerting its biological effects .

Comparison with Similar Compounds

Substituent Variations at the 2-Position

- Methoxy vs. This substitution may alter biological activity, as formyl groups are common in Schiff base formation (e.g., antioxidant and enzyme-inhibiting derivatives) . 5-(2-Aminoethyl)-2-methoxyphenol: The presence of an aminoethyl group introduces basicity and hydrogen-bonding capacity, contrasting with the lipophilic benzyloxy group. Such differences influence solubility and receptor interactions, as seen in tyramine-linked analogs like 4′-O-methylnorbelladine .

Variations in the 5-Position Substituent

- Benzyloxy vs. Thiazole Derivatives (e.g., 6b: 4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol): The thiazole ring introduces sulfur-based hydrogen bonding, improving selectivity for COX-2 inhibition (IC₅₀ = 11.65 ± 6.20 µM) compared to non-selective COX-1 inhibitors .

Scaffold Modifications

- Bicyclo[3.3.1]nonane Derivatives: Incorporating the 2-methoxyphenol group into a bicyclic framework (e.g., via BF₃-assisted oxirane opening) enhances rigidity and cytotoxicity against A549 lung carcinoma cells, mimicking steroidal motifs .

- Benzofuran Analogs (e.g., 4-(5-(3-Hydroxypropyl)-7-methoxybenzofuran-2-yl)-2-methoxyphenol): The benzofuran ring increases metabolic stability compared to benzyloxy-containing compounds, as observed in plant-derived phenolic derivatives .

Key Findings and Implications

- Structural Flexibility : The 2-methoxy group is a conserved feature in many bioactive analogs, while the 5-position substituent (benzyloxy, benzimidazole, thiazole) dictates target specificity.

- Pharmacological Potential: Benzyloxy-containing compounds exhibit balanced lipophilicity for membrane penetration, whereas heterocyclic analogs offer enhanced receptor affinity.

- Synthetic Versatility : Functionalization at the 2- and 5-positions enables modular synthesis of derivatives with tailored bioactivities.

Q & A

Q. What are the recommended synthetic routes for 5-(4-Benzyloxyphenyl)-2-methoxyphenol, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : Synthesis typically involves Ullmann coupling or Mitsunobu reaction to introduce the benzyloxy and methoxy groups onto the phenolic backbone. For example, benzyl ether formation via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) is common for similar diaryl ethers . Optimization can be achieved through Design of Experiments (DoE) to test variables like temperature, catalyst loading, and solvent polarity. Reaction progress should be monitored via TLC or HPLC, with purification by column chromatography using gradients of ethyl acetate/hexane .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C2, benzyloxy at C4-phenyl). Aromatic proton signals in the 6.5–7.5 ppm range are typical .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and rule out impurities.

- HPLC-PDA : For purity assessment (>95%) using a C18 column and acetonitrile/water mobile phase .

- FTIR : To detect hydroxyl (-OH) and ether (C-O-C) stretches .

Q. How should this compound be stored to prevent degradation during experimental workflows?

- Methodological Answer : Store in amber glass vials under inert gas (N₂/Ar) at –20°C to minimize oxidation. Desiccants (e.g., silica gel) should be used to prevent hydrolysis of the benzyloxy group. Avoid exposure to light, as methoxy-substituted phenols are prone to photodegradation . For short-term use, refrigeration (4°C) in anhydrous DMSO or ethanol is acceptable, with periodic stability checks via HPLC .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationships (SAR) of this compound in biological systems?

- Methodological Answer :

- Analog Synthesis : Replace benzyloxy/methoxy groups with electron-withdrawing (e.g., -Cl) or donating (-OCH₂CH₃) groups to assess electronic effects .

- Computational Modeling : Use DFT calculations to map electrostatic potentials and predict binding affinities to target proteins (e.g., kinases or receptors) .

- Biological Assays : Test analogs in dose-response assays (e.g., IC₅₀ determination in cancer cell lines) paired with ROS generation measurements to link substituents to activity .

Q. What methodologies are recommended for resolving contradictory data in the biological activity profiles of this compound across different assays?

- Methodological Answer :

- Assay Standardization : Control variables like solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time .

- Orthogonal Validation : Confirm cytotoxicity results using both MTT and ATP-based luminescence assays.

- Solubility Studies : Use dynamic light scattering (DLS) to detect aggregation, which may cause false negatives/positives. Adjust formulations with cyclodextrins or liposomes if needed .

Q. What advanced strategies can be employed to study the oxidative stability of this compound under varying experimental conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to H₂O₂ or UV light and monitor degradation via LC-MS. Identify breakdown products (e.g., quinones) .

- EPR Spectroscopy : Detect free radical intermediates during oxidation.

- pH-Dependent Studies : Test stability in buffers (pH 3–10) to simulate physiological conditions. Antioxidants (e.g., ascorbic acid) can be added to stabilize the compound in aqueous media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.